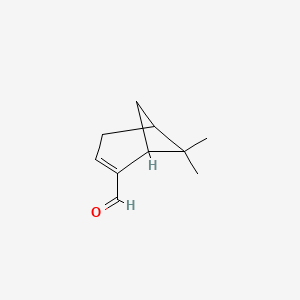
Myrtenal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Myrtenal is a naturally occurring bicyclic monoterpenoid with the chemical formula C10H14O. It is found in various plant species, including Hyssopus officinalis, Salvia absconditiflora, and Cyperus articulatus . This compound is known for its distinctive aroma and is a key component in essential oils. It has garnered significant interest due to its diverse biological activities and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Myrtenal can be synthesized through the allylic oxidation of α-pinene using selenium dioxide as a catalyst. The reaction is typically carried out in ethanol under reflux conditions or at elevated oxygen pressures. The yield of this compound is higher under high oxygen pressure due to increased availability of oxidant species .
Industrial Production Methods: In industrial settings, this compound is produced using a palladium-promoted selenium dioxide supported catalyst (Pd/SeO2/SiO2). This method involves the oxidation of α-pinene in ethanol at 134°C, achieving a selectivity of 62% for this compound . The catalyst is easy to handle and can be recovered after the reaction.
Analyse Chemischer Reaktionen
Types of Reactions: Myrtenal undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form myrtenic acid or other oxidized derivatives.
Reduction: Reduction of this compound can yield myrtenol.
Substitution: this compound can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Selenium dioxide, oxone, and other oxidizing agents.
Reduction: Hydrogen gas with a suitable catalyst, such as palladium on carbon.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products:
Oxidation: Myrtenic acid.
Reduction: Myrtenol.
Substitution: Various substituted this compound derivatives.
Wissenschaftliche Forschungsanwendungen
Medicine: this compound has shown potential in the treatment of Alzheimer’s disease by inhibiting acetylcholinesterase.
Industry: this compound is used in the fragrance and flavor industry due to its pleasant aroma.
Wirkmechanismus
Myrtenal exerts its effects through various molecular targets and pathways:
Acetylcholinesterase Inhibition: this compound inhibits acetylcholinesterase, increasing the availability of acetylcholine in the synaptic cleft, which is beneficial in the treatment of Alzheimer’s disease.
Antioxidant Activity: this compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: this compound down-regulates the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha, thereby reducing inflammation.
Vergleich Mit ähnlichen Verbindungen
Myrtenal is unique among monoterpenoids due to its specific biological activities and chemical properties. Similar compounds include:
Myrtenol: The reduced form of this compound, known for its antimicrobial properties.
Myrtenic Acid: The oxidized form of this compound, studied for its potential therapeutic applications.
α-Pinene: The precursor to this compound, widely used in the synthesis of various monoterpenoids.
Eigenschaften
CAS-Nummer |
23727-16-4 |
|---|---|
Molekularformel |
C10H14O |
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
(1S,5R)-6,6-dimethylbicyclo[3.1.1]hept-2-ene-2-carbaldehyde |
InChI |
InChI=1S/C10H14O/c1-10(2)8-4-3-7(6-11)9(10)5-8/h3,6,8-9H,4-5H2,1-2H3/t8-,9-/m1/s1 |
InChI-Schlüssel |
KMRMUZKLFIEVAO-RKDXNWHRSA-N |
SMILES |
CC1(C2CC=C(C1C2)C=O)C |
Isomerische SMILES |
CC1([C@@H]2CC=C([C@H]1C2)C=O)C |
Kanonische SMILES |
CC1(C2CC=C(C1C2)C=O)C |
Siedepunkt |
215.74 °C. @ 760.00 mm Hg (est) |
Dichte |
0.984-0.990 |
Physikalische Beschreibung |
Colourless liquid; refreshing, spicy-herbaceous odour |
Löslichkeit |
215.9 mg/L @ 25 °C (est) Insoluble in water; soluble in oils Miscible at room temperature (in ethanol) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















